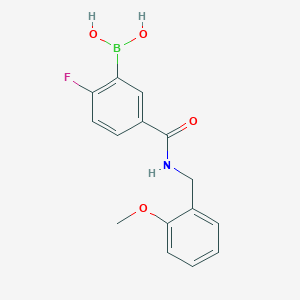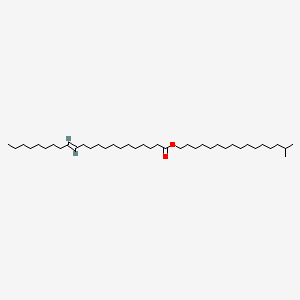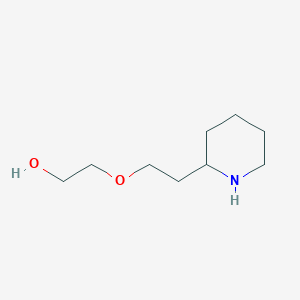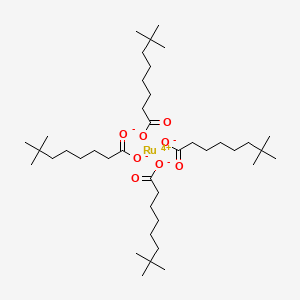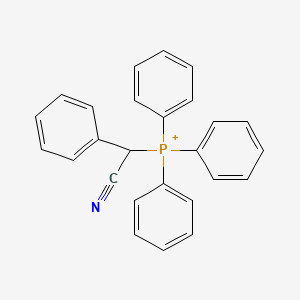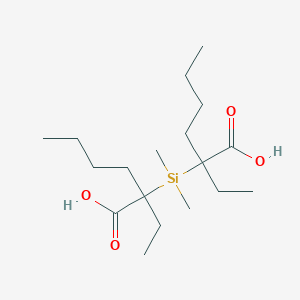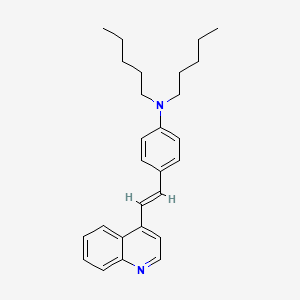
9-(thiolan-2-yl)-3H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Thiolan-2-yl)-3H-purine-6-thione is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a thiolan ring, which is a sulfur-containing five-membered ring. This combination of structural features imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(thiolan-2-yl)-3H-purine-6-thione typically involves the introduction of the thiolan ring onto a purine scaffold. One common method involves the reaction of a purine derivative with a thiolan-2-yl-containing reagent under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-(Thiolan-2-yl)-3H-purine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(Thiolan-2-yl)-3H-purine-6-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9-(thiolan-2-yl)-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiolan ring and purine scaffold allow it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiolan-2-ylmethanol: Contains a thiolan ring but lacks the purine scaffold.
Thiolan-2-yl)diphenylmethanol: Similar thiolan ring structure but different functional groups attached.
2-(Thiolan-2-yl)prop-2-enoic acid: Contains a thiolan ring with a different functional group arrangement.
Uniqueness
9-(Thiolan-2-yl)-3H-purine-6-thione is unique due to its combination of a purine scaffold with a thiolan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
90674-21-8 |
|---|---|
Formule moléculaire |
C9H10N4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
9-(thiolan-2-yl)-3H-purine-6-thione |
InChI |
InChI=1S/C9H10N4S2/c14-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-15-6/h4-6H,1-3H2,(H,10,11,14) |
Clé InChI |
SFLMKCKRZJIAPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)N2C=NC3=C2NC=NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




